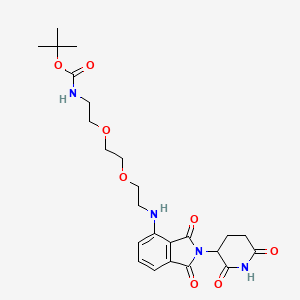
1-methyl-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
- Antihypertensive and Vasodilatory Effects : Compounds structurally related to 1-methyl-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide, such as 1,4-Dihydropyridines with carboxy functions, have been identified as antihypertensive agents and coronary vessel dilators (Abernathy, 1978).
Chemical Synthesis and Modification
- Synthesis of Isoxazole Carboxamides : Research on the synthesis of various isoxazole carboxamides, which share a common structural motif with the target compound, provides insights into the chemical synthesis and potential applications of these compounds in medicinal chemistry (Martins et al., 2002).
- Structural Analysis of Isoxazole Derivatives : Detailed structural analysis of similar isoxazole amino esters helps in understanding the molecular conformation and potential reactivity of such compounds (Smith et al., 1991).
- Synthesis of Pyrimidine Derivatives : The synthesis of tetrahydropyrimidine derivatives and their potential biological applications also shed light on the broader scope of similar compounds (Fadda et al., 2013).
Biological Evaluation
- Analysis of Anticonvulsant Properties : Studies on the oxidation of related compounds, like anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, provide insights into the metabolic pathways and potential pharmacological applications (Adolphe-Pierre et al., 1998).
- Evaluation as Anticancer Agents : The synthesis and evaluation of pyrazolopyrimidines derivatives, which are structurally related, as anticancer and anti-5-lipoxygenase agents, indicate the potential of similar compounds in cancer treatment (Rahmouni et al., 2016).
Molecular Characterization and Analysis
- Stereochemical Investigations : The study of diastereomeric pyridine-carboxamides provides critical information on the stereochemical aspects of similar compounds, which is vital for understanding their biological activity (Demir-Ordu et al., 2015).
- Microwave-Assisted Synthesis : The use of microwave techniques in synthesizing related compounds like isothiazolopyridines highlights advanced methods in chemical synthesis that could be applicable to this compound (Youssef et al., 2012).
properties
IUPAC Name |
1-methyl-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-9-5-8-14(17(20)22)16(21)18-11-13-10-15(23-19-13)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXNCGVMJYRQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)





![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)
![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)
![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)
![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)